Amino-PEG3-CH2CO2-t-butyl ester

Vue d'ensemble

Description

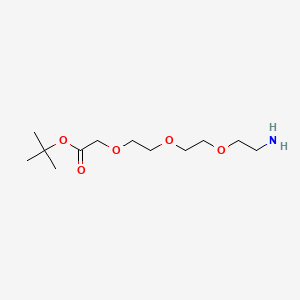

Amino-PEG3-CH2CO2-t-butyl ester is a polyethylene glycol (PEG) derivative containing an amino group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .

Applications De Recherche Scientifique

Amino-PEG3-CH2CO2-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the development of new materials and coatings with enhanced properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Amino-PEG3-CH2CO2-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of an amino group and the protection of the carboxyl group with a t-butyl ester. The synthesis typically involves the following steps:

PEGylation: The PEG chain is functionalized with an amino group.

Protection: The carboxyl group is protected using t-butyl ester to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure high yield and purity. The compound is then purified using techniques like chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Amino-PEG3-CH2CO2-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes).

Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.

Deprotection Reactions: Acidic conditions, such as using trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.

Major Products

Substitution Reactions: The major products are PEGylated compounds with various functional groups attached to the amino group.

Deprotection Reactions: The major product is the free carboxyl group derivative of the compound.

Mécanisme D'action

The mechanism of action of Amino-PEG3-CH2CO2-t-butyl ester involves its ability to react with various functional groups through its amino and carboxyl groups. The amino group can form covalent bonds with carboxylic acids, NHS esters, and carbonyl compounds, while the carboxyl group can be deprotected to participate in further reactions. These interactions facilitate the modification and conjugation of biomolecules and other compounds, enhancing their properties and functionalities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amino-PEG3-t-butyl ester: Similar structure but lacks the CH2 spacer between the PEG chain and the carboxyl group.

Amino-PEG4-t-butyl ester: Contains an additional PEG unit, providing a longer spacer.

Amino-PEG36-t-butyl ester: Significantly longer PEG chain, offering greater solubility and flexibility.

Uniqueness

Amino-PEG3-CH2CO2-t-butyl ester is unique due to its specific PEG chain length and the presence of a CH2 spacer, which provides optimal solubility and reactivity for various applications. Its balanced properties make it a versatile compound in both research and industrial settings .

Activité Biologique

Amino-PEG3-CH2CO2-t-butyl ester, also known as Amino-PEG3-acid tert-Butyl Ester, is a specialized compound that plays a significant role in drug delivery systems and bioconjugation. This article provides a comprehensive overview of its biological activity, including its structure, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Molecular Formula : C12H25NO5

- Molecular Weight : 263.33 g/mol

- Functional Groups : It contains an amino group (-NH2) and a t-butyl protected carboxylic acid group (-CO2-t-butyl), which enhances its reactivity for conjugation with other molecules .

The presence of a polyethylene glycol (PEG) spacer increases the solubility of the compound in aqueous environments, making it particularly useful in biological applications. The t-butyl ester can be deprotected under acidic conditions, allowing for further functionalization .

The biological activity of this compound is primarily attributed to its ability to enhance the solubility and stability of therapeutic agents. The amino group facilitates covalent bonding with various biomolecules, enabling the design of customized therapeutics. This linker molecule can improve the pharmacokinetic profiles of drugs by increasing their circulation time in the body and reducing immunogenicity .

Applications in Drug Delivery

This compound is extensively used in:

- Drug Conjugation : The compound can be conjugated to therapeutic agents to enhance their solubility and stability.

- Targeted Delivery Systems : By attaching targeting moieties (e.g., antibodies) to one end of the linker, it allows for the creation of targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects .

- Biomolecule Modification : It is used to modify proteins and peptides, which is crucial for developing targeted therapies in various diseases, including cancer .

Research Findings

Numerous studies have highlighted the effectiveness of this compound in enhancing drug delivery systems:

- Enhanced Solubility and Stability : Research indicates that drugs modified with this compound exhibit significantly improved solubility in physiological conditions compared to their unmodified counterparts .

- Pharmacokinetic Improvements : Studies have shown that conjugation with this compound leads to better bioavailability and longer circulation times for drugs in vivo. For example, a study involving peptide-drug conjugates demonstrated enhanced therapeutic outcomes due to improved pharmacokinetics .

- Case Study - Cancer Therapeutics : In preclinical models, drugs conjugated with this compound showed reduced tumor growth rates compared to controls. This was evidenced by decreased levels of phosphorylated AKT, a marker associated with cell survival pathways .

Comparative Analysis

To understand how this compound compares with similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Amino-PEG3-t-butyl ester | Similar structure; lacks CH2 spacer | No additional spacer limits flexibility |

| Amino-PEG4-t-butyl ester | Contains an extra PEG unit | Longer spacer may affect solubility differently |

| Amino-PEG36-t-butyl ester | Significantly longer PEG chain | Greater solubility but may reduce reactivity |

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTHWLFOQWLZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.